D11 Perdeuteration Provides +11 Da Mass Shift Exceeding the Industry-Standard 3 Da Minimum for MS Spectral Separation
4-Ethylaniline-D11 (C₈D₁₁N, MW 132.25) provides a mass shift of +11 Da relative to unlabeled 4-ethylaniline (C₈H₁₁N, MW 121.18), compared with the +3 Da minimum threshold required for small-molecule LC-MS internal standards to avoid spectral overlap with natural-abundance isotopologues . Partially deuterated alternatives (e.g., D3, D5, D7) offer reduced mass differentials that may fall within or near the interference zone of ¹³C and ²H natural isotopologue distributions, particularly for analytes with higher carbon counts or complex isotopic envelopes [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte (Δ Da) |
|---|---|
| Target Compound Data | +11 Da (m/z 132.25 vs 121.18) |
| Comparator Or Baseline | Industry minimum requirement: ≥3 Da for small molecules (<1000 Da) |
| Quantified Difference | +8 Da above minimum threshold; 3.7× the minimum requirement |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS; applicable to both triple quadrupole (QQQ) and high-resolution (HRMS) platforms |
Why This Matters
Procurement of fully deuterated D11 over partially deuterated analogs ensures unambiguous spectral resolution and eliminates the risk of isotopic cross-talk that can compromise lower limit of quantitation (LLOQ) in validated bioanalytical methods.
- [1] ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. View Source
